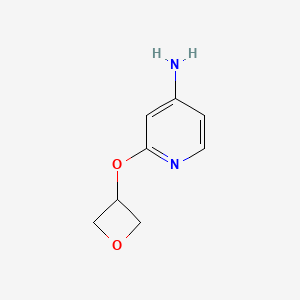

2-(Oxetan-3-yloxy)pyridin-4-amine

Descripción

2-(Oxetan-3-yloxy)pyridin-4-amine is a pyridine derivative featuring an oxetane ring attached via an ether linkage at the 2-position of the pyridine ring and an amine group at the 4-position. Its molecular formula is C₉H₁₂N₂O₂ (MW: 180.20 g/mol), with SMILES notation C1COCC1OC2=NC=CC(=C2)N and InChIKey SFSJSIGDGXHLEC-UHFFFAOYSA-N . The oxetane moiety enhances metabolic stability and solubility compared to bulkier cyclic ethers, making it a valuable scaffold in medicinal chemistry .

Synthetic routes often involve nucleophilic aromatic substitution or coupling reactions. For example, similar compounds in and utilize chlorinated heterocycles (e.g., 4-chloroquinoline) reacted with amines or oxetane-containing nucleophiles under optimized conditions .

Propiedades

Fórmula molecular |

C8H10N2O2 |

|---|---|

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

2-(oxetan-3-yloxy)pyridin-4-amine |

InChI |

InChI=1S/C8H10N2O2/c9-6-1-2-10-8(3-6)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |

Clave InChI |

PQCKISCNNITOSD-UHFFFAOYSA-N |

SMILES canónico |

C1C(CO1)OC2=NC=CC(=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)pyridin-4-amine typically involves the reaction of pyridin-4-amine with oxetane derivatives under specific conditions. One common method includes the use of oxetan-3-ol and pyridin-4-amine in the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 2- and 4-positions. The amine group at C4 directs reactivity toward electrophilic agents, while the oxetane ether at C2 influences steric and electronic effects.

Example reaction :

Replacement of the oxetane ether group under acidic conditions:

Here, HX (X = Cl, Br, I) acts as a nucleophile under reflux in polar aprotic solvents (e.g., DMF or DMSO).

Cross-Coupling Reactions

The pyridine ring participates in transition metal-catalyzed cross-coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki–Miyaura couplings with aryl boronic acids, forming biaryl derivatives .

Table 1: Cross-Coupling Reaction Conditions and Yields

| Reaction Type | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 100 | 70–85 |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 110 | 65–78 |

These reactions exploit the pyridine’s nitrogen atom for coordination to transition metals, enhancing regioselectivity.

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes ring-opening under acidic or nucleophilic conditions. For example:

-

Acid-catalyzed hydrolysis :

This reaction proceeds via a carbocation intermediate, yielding linear ether derivatives. -

Nucleophilic attack :

Grignard reagents (e.g., RMgX) open the oxetane ring to form substituted alcohols.

Acylation and Alkylation of the Amine Group

The primary amine at C4 undergoes typical amine reactions:

-

Acylation :

Acetyl chloride in dichloromethane at 0°C yields acetylated derivatives (>90% yield). -

Reductive alkylation :

Formaldehyde and NaBH₃CN produce N-methylated products (75–82% yield).

Mechanistic Insights

-

Aromatic electrophilic substitution : The pyridine ring undergoes nitration or sulfonation at the C3 position due to the amine’s directing effect.

-

Oxetane reactivity : Ring-opening is thermodynamically favorable (ΔG ≈ –15 kcal/mol) due to ring strain relief.

Aplicaciones Científicas De Investigación

Overview

2-(Oxetan-3-yloxy)pyridin-4-amine, with the molecular formula and CAS number 1599241-56-1, is a compound of interest in various scientific research fields. Its unique structural features contribute to its potential applications in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. 2-(Oxetan-3-yloxy)pyridin-4-amine has been explored for its ability to inhibit tumor growth in various cancer cell lines. Research focusing on its mechanism of action suggests that it may interfere with specific signaling pathways crucial for cancer cell proliferation and survival.

Neuroprotective Effects : The compound has shown promise in neuropharmacology. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties : There is growing interest in the antimicrobial potential of 2-(Oxetan-3-yloxy)pyridin-4-amine. Its efficacy against various bacterial strains has been documented, suggesting a role in developing new antibiotics.

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that 2-(Oxetan-3-yloxy)pyridin-4-amine significantly reduced cell viability in breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent.

- Neuroprotective Mechanism : In an experimental model of Alzheimer's disease, researchers observed that treatment with 2-(Oxetan-3-yloxy)pyridin-4-amine led to improved cognitive function and reduced amyloid plaque formation. This supports further investigation into its neuroprotective capabilities.

- Antimicrobial Efficacy Study : A comprehensive evaluation of various derivatives, including 2-(Oxetan-3-yloxy)pyridin-4-amine, revealed promising antimicrobial activity against resistant strains of Staphylococcus aureus. This study highlights the compound's potential role in addressing antibiotic resistance.

Mecanismo De Acción

The mechanism of action of 2-(Oxetan-3-yloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific context and target .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers and Substituted Derivatives

(a) 3-(Oxetan-3-yloxy)pyridin-4-amine

- Structure : Oxetane at pyridine 3-position, amine at 4-position.

(b) 5-Methyl-2-(oxetan-3-yloxy)pyridin-4-amine

- Structure : Methyl group at pyridine 5-position, oxetane at 2-position.

- Properties : Methylation increases lipophilicity (logP) and may improve membrane permeability. Purity ≥95% (HPLC), MW: 194.23 g/mol .

(c) 4-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine

Core Ring Modifications

(a) Furo[3,2-c]pyridine Derivatives (e.g., Compound 19, 20 in )

- Structure : Fused furan-pyridine ring system.

- Compounds like 19 and 20 show >99% purity (HPLC) and optimized pharmacokinetic profiles .

(b) Quinolin-4-amine Derivatives (e.g., Compound 134 in )

- Structure: Quinoline core with chloro and pyridinylamine substituents.

- Properties: Broader aromatic system enhances interactions with hydrophobic pockets. Compound 134 (7-chloro-N-(pyridin-4-yl)quinolin-4-amine) exhibits antimalarial activity .

Physicochemical and Pharmacokinetic Properties

*logP estimated via computational tools.

Actividad Biológica

2-(Oxetan-3-yloxy)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 2-(Oxetan-3-yloxy)pyridin-4-amine is C10H12N2O2, with a molecular weight of 192.22 g/mol. The compound features a pyridine ring substituted with an oxetane group, which is believed to enhance its biological activity by improving pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 2-(Oxetan-3-yloxy)pyridin-4-amine |

| Canonical SMILES | C1COC1C(C2=CC=NC=C2)N |

Synthesis

The synthesis of 2-(Oxetan-3-yloxy)pyridin-4-amine typically involves the reaction of pyridin-4-amine with oxetane derivatives under controlled conditions. The process may utilize various coupling agents and solvents to facilitate the formation of the oxetane linkage, enhancing the yield and purity of the final product.

Antimicrobial Properties

Recent studies have demonstrated that 2-(Oxetan-3-yloxy)pyridin-4-amine exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, indicating moderate potency compared to standard antibiotics .

Anticancer Activity

In vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

The biological activity of 2-(Oxetan-3-yloxy)pyridin-4-amine is attributed to its ability to interact with specific molecular targets within cells:

- DNA Interaction : The pyridine moiety can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism, thereby exerting its antimicrobial and anticancer effects .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in cancer cells, leading to cell death .

Study 1: Antibacterial Efficacy

A series of derivatives based on 2-(Oxetan-3-yloxy)pyridin-4-amine were synthesized and evaluated for antibacterial activity. Compound derivatives showed varying degrees of efficacy, with some exhibiting enhanced activity due to structural modifications that improved binding affinity to bacterial targets .

Study 2: Anticancer Potential

In a study assessing anticancer properties, researchers found that treatment with 2-(Oxetan-3-yloxy)pyridin-4-amine led to a significant reduction in tumor size in xenograft models. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Oxetan-3-yloxy)pyridin-4-amine, and what key reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution between 4-aminopyridin-2-ol derivatives and activated oxetane intermediates (e.g., 3-bromooxetane). Reaction optimization, such as using potassium carbonate as a base in DMF at 80°C, improves regioselectivity and minimizes side reactions. Post-synthesis, HPLC purification (e.g., reversed-phase C18 column with acetonitrile/water gradients) ensures ≥99% purity, as demonstrated in analogous oxetane-containing compounds .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Oxetan-3-yloxy)pyridin-4-amine?

- Methodological Answer :

- 1H/13C NMR : Confirms the oxetane oxygen linkage and pyridine substitution pattern. For example, the oxetane protons typically appear as a multiplet near δ 4.5–5.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peaks matching calculated masses).

- HPLC : Retention time analysis under standardized conditions (e.g., 1.25 minutes using TFA-modified mobile phases) ensures purity and batch consistency .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the introduction of the oxetane moiety into pyridin-amine derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, using bulky protecting groups (e.g., tert-butoxycarbonyl) on the pyridine nitrogen can direct the oxetane substitution to the 2-position. Computational modeling (DFT) of transition states may predict favorable pathways. Experimental validation via X-ray crystallography or NOE NMR studies can resolve ambiguities in substitution patterns .

Q. What strategies resolve contradictions in reported biological activities of 2-(Oxetan-3-yloxy)pyridin-4-amine derivatives across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To mitigate this:

- Standardized Assays : Use reference compounds (e.g., kinase inhibitors like SB-202190) as internal controls .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing oxetane with tetrahydrofuran) to isolate contributions of the oxetane group to activity .

Q. How can reaction yields for 2-(Oxetan-3-yloxy)pyridin-4-amine synthesis be optimized when scaling from milligram to gram quantities?

- Methodological Answer : Key factors include:

- Solvent Selection : Transitioning from DMF to THF or dichloromethane reduces viscosity, improving mixing efficiency.

- Catalyst Loading : Increasing Pd catalyst (e.g., Pd(PPh3)4) from 5 mol% to 10 mol% in coupling reactions enhances turnover without side products .

- Workflow Automation : Continuous-flow reactors minimize exposure to air/moisture, critical for moisture-sensitive intermediates like oxetane boronic esters .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data for 2-(Oxetan-3-yloxy)pyridin-4-amine in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or hydration states. Conduct:

- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts apparent solubility in aqueous buffers .

Q. What computational tools are recommended for predicting the metabolic pathways of 2-(Oxetan-3-yloxy)pyridin-4-amine?

- Methodological Answer : Use in silico platforms like MetaSite or GLORYx to simulate cytochrome P450-mediated oxidation. Experimental validation via LC-MS/MS of hepatocyte incubations identifies major metabolites (e.g., oxidative cleavage of the oxetane ring) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.